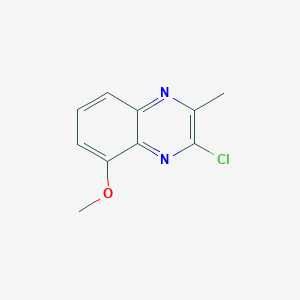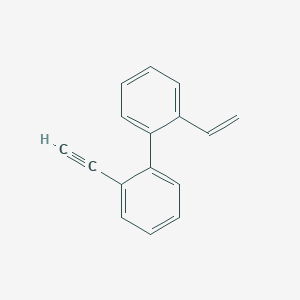
1-(5,5-Dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5,5-Dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethan-1-one is a synthetic ketone fragrance compound. It is known for its woody, slightly ambergris odor, reminiscent of clean human skin . This compound is widely used in the fragrance industry, particularly in perfumes, laundry products, and cosmetics .
Preparation Methods
The synthesis of 1-(5,5-Dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethan-1-one involves a Diels–Alder reaction of myrcene and 3-methyl-3-penten-2-one in the presence of aluminum chloride. This reaction produces a monocyclic intermediate, which is then cyclized using phosphoric acid . Industrial production methods follow similar synthetic routes, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(5,5-Dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5,5-Dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a model compound in studying synthetic routes and reaction mechanisms.
Biology: The compound’s fragrance properties make it useful in olfactory research.
Medicine: Research into its potential therapeutic effects is ongoing.
Industry: Widely used in the fragrance industry for its unique scent profile.
Mechanism of Action
The mechanism of action of 1-(5,5-Dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethan-1-one primarily involves its interaction with olfactory receptors. The molecular structure allows it to bind to specific receptors in the olfactory system, triggering a sensory response that is perceived as a woody, ambergris-like odor . This interaction is crucial for its use in perfumes and other fragrance products.
Comparison with Similar Compounds
1-(5,5-Dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethan-1-one is unique due to its specific odor profile and stability. Similar compounds include:
1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone: Known for its amber fragrance.
2-Naphthalenol, 1,2,3,4,4a,5,6,7-octahydro-2,5,5-trimethyl-: Another compound with a similar structure but different odor properties.
2-Isopropenyl-4a,8-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene: Shares structural similarities but has distinct chemical properties.
These comparisons highlight the uniqueness of this compound in terms of its fragrance and applications.
Properties
CAS No. |
105377-47-7 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
1-(5,5-dimethyl-2,3,4,6,7,8-hexahydro-1H-naphthalen-2-yl)ethanone |
InChI |
InChI=1S/C14H22O/c1-10(15)11-6-7-13-12(9-11)5-4-8-14(13,2)3/h11H,4-9H2,1-3H3 |
InChI Key |
ZBZUEIXVZFKMIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCC2=C(C1)CCCC2(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(7S,8R)-7,8-Dihydroxy-7,8-dihydronaphthalen-2-yl]ethan-1-one](/img/structure/B11896257.png)
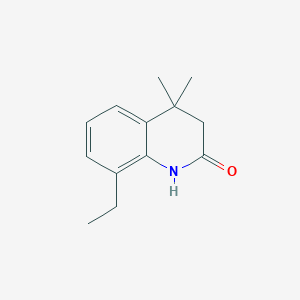


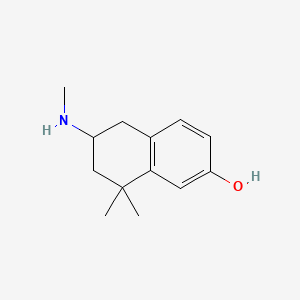
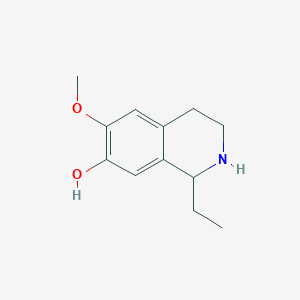
![4-Methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoxaline](/img/structure/B11896308.png)
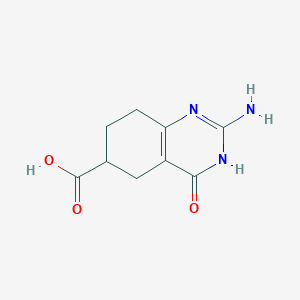

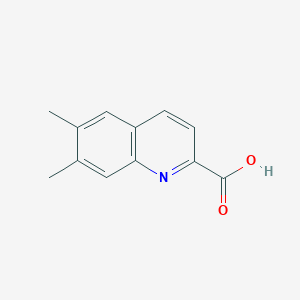
![2H-Spiro[benzofuran-3,4'-piperidin]-2-one](/img/structure/B11896320.png)
